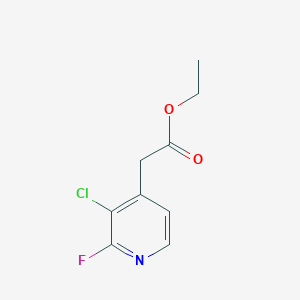

Ethyl 3-chloro-2-fluoropyridine-4-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-2-fluoropyridin-4-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 |

InChI Key |

PJQBFCITRBWTLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC=C1)F)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate

Precursor Synthesis and Halogenation Approaches

The foundational step in the synthesis is the creation of the 3-chloro-2-fluoropyridine (B73461) scaffold. This involves precise control over halogenation reactions on a pyridine (B92270) or pre-substituted pyridine ring.

Achieving the desired 3-chloro-2-fluoro substitution pattern necessitates highly regioselective halogenation methods. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions. Therefore, alternative strategies are commonly employed.

One effective method starts with a pre-halogenated pyridine, such as 2,3-dichloropyridine (B146566). A nucleophilic aromatic substitution (SNAr) reaction can then be used to selectively replace one of the chlorine atoms with fluorine. The chlorine at the C-2 position is more activated towards nucleophilic attack than the one at C-3 due to the proximity of the ring nitrogen. A common procedure involves heating 2,3-dichloropyridine with a fluoride (B91410) salt, such as Cesium Fluoride (CsF) or Potassium Fluoride (KF), in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Sulfolane. chemicalbook.com

Another general approach to halogenating pyridines involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the C-2 and C-6 positions, for both electrophilic and nucleophilic attack. Activation of the N-oxide with an electrophilic reagent like oxalyl chloride or phosphorus oxychloride, followed by the addition of a halide source, can lead to regioselective halogenation at the 2-position. nih.govresearchgate.net While this is highly effective for 2-halo-pyridines, achieving the 3-chloro-2-fluoro pattern would require a multi-step sequence starting from a differently substituted pyridine N-oxide.

The use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) has also been shown to be effective for the regioselective halogenation of various arenes and heterocycles under mild conditions. organic-chemistry.org The choice of substrate and conditions can direct the halogen to a specific position. For activated pyridines, such as aminopyridines, regioselective bromination can be achieved with N-bromosuccinimide (NBS). researchgate.net

Table 1: Selected Methods for Synthesis of 3-Chloro-2-fluoropyridine

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Introducing fluorine into a pyridine ring requires specific methodologies due to the unique reactivity of fluorine.

Nucleophilic Substitution: As mentioned previously, the most direct route to 2-fluoropyridine (B1216828) derivatives is often through nucleophilic substitution of a suitable leaving group, typically chlorine, at the 2-position. The reaction of 2,3-dichloropyridine with CsF is a prime example of this strategy's success in forming the 3-chloro-2-fluoropyridine core. chemicalbook.com

From Pyridine N-Oxides: Pyridine N-oxides serve as versatile precursors for 2-fluoropyridines. Activation of the N-oxide, for instance with Ts2O in the presence of trimethylamine, can form a 2-pyridyltrialkylammonium salt. This salt can then undergo nucleophilic substitution with a fluoride source to yield the 2-fluoropyridine. This method is noted for its broad functional group compatibility. acs.org

Direct C-H Fluorination: A more modern approach involves the direct fluorination of a C-H bond. Reagents like Silver(II) fluoride (AgF2) have been shown to selectively fluorinate the C-H bond at the position alpha to the nitrogen in pyridines. acs.orgnih.gov This reaction proceeds under mild conditions and shows exclusive selectivity for the 2-position in many 3-substituted pyridines. acs.orgnih.gov For a substrate like 3-chloropyridine, this method could directly yield 3-chloro-2-fluoropyridine. The selectivity is influenced by the electronic properties of other substituents on the ring. acs.org

Table 2: Key Strategies for C-2 Fluorination of Pyridines

| Strategy | Precursor | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropyridine derivative | KF, CsF | 2-Fluoropyridine derivative | chemicalbook.com |

| From N-Oxides | Pyridine N-oxide | Ts2O, NEt3; Fluoride source | 2-Fluoropyridine derivative | acs.org |

Esterification and Functional Group Interconversion in Pyridine Systems

Once the 3-chloro-2-fluoropyridine core is established, the next critical phase is the introduction of the ethyl acetate (B1210297) group at the C-4 position. This typically proceeds via a (3-chloro-2-fluoropyridin-4-yl)acetic acid intermediate, which is then esterified.

Direct esterification of a carboxylic acid with an alcohol is a fundamental transformation. For pyridine carboxylic acids, the reaction is often catalyzed by a strong acid.

Fischer Esterification: The classical method involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a sulfonic acid. google.comgoogle.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. A patent describes a process for esterifying pyridine carboxylic acids using an alkanol and a lower alkyl sulfonic acid catalyst in an inert, water-immiscible solvent. google.com

Catalyst Reuse: An improved method involves using the strong acid salt of the target pyridine carboxylic acid ester itself as the catalyst. This allows the ester to be distilled directly from the reaction mixture and enables the catalyst to be reused, making the process more economical and operationally simple. google.com

Modern Coupling Reagents: Other mild esterification methods that avoid strongly acidic conditions are also available and could be applicable. One such method uses 2-fluoro-1,3,5-trinitrobenzene (FTNB) and 4-dimethylaminopyridine (B28879) (DMAP) to convert equimolar amounts of carboxylic acids and alcohols into esters in high yields under mild conditions. tandfonline.com Pyridine-borane complexes have also been reported as catalysts for the direct conversion of carboxylic acids to thioesters, and related systems could potentially be adapted for ester synthesis. rsc.orgrsc.org

Transesterification is an alternative route where one ester is converted into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For instance, if a methyl (3-chloro-2-fluoropyridin-4-yl)acetate were synthesized first, it could be converted to the corresponding ethyl ester by heating it with ethanol (B145695) and a catalytic amount of acid or base (e.g., sodium ethoxide). masterorganicchemistry.comthieme-connect.de The equilibrium is typically driven forward by using a large excess of ethanol or by removing the methanol (B129727) byproduct. wikipedia.org

Another method for ester formation is the reaction of an acyl halide or anhydride (B1165640) derivative of the carboxylic acid with the alcohol. The (3-chloro-2-fluoropyridin-4-yl)acetic acid could be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol to give the desired ethyl ester.

C-H Functionalization Methodologies for Pyridine Core Modification

A more advanced and atom-economical strategy would be the direct functionalization of the C-4 C-H bond of the 3-chloro-2-fluoropyridine core. This approach avoids the pre-synthesis of a carboxylic acid intermediate.

Direct C-H functionalization of pyridines is challenging due to the ring's electron deficiency but has seen significant progress. researchgate.net Strategies often rely on:

Directed Metalation: In this approach, a directing group on the ring coordinates to an organometallic reagent (like n-BuLi or LDA), facilitating deprotonation at an adjacent position. While 3-chloro-2-fluoropyridine lacks a strong directing group, the inductive effects of the halogens could influence the acidity of the remaining C-H bonds. Deprotonation at C-4, if achievable, would generate a nucleophilic pyridine that could react with an electrophile like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) to form the desired product.

Halogen/Metal Exchange: If a 4-bromo or 4-iodo-3-chloro-2-fluoropyridine intermediate were available, a halogen-metal exchange reaction followed by trapping with an appropriate electrophile would be a viable route to introduce the acetate side chain.

Minisci-type Radical Reactions: The Minisci reaction involves the radical alkylation of electron-deficient heterocycles. While typically used for introducing simple alkyl groups, variations of this reaction could potentially be adapted to install the ethyl acetate moiety or a precursor.

The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride provides a powerful tool for late-stage functionalization. acs.orgnih.gov Although this is most effective for introducing N, O, and S nucleophiles, it highlights the potential of activating a C-H bond for subsequent functionalization. A similar two-step strategy might be envisioned for C-4 functionalization.

Transition Metal-Catalyzed C-H Activation for Halogenated Pyridines

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including pyridines. rsc.org This approach avoids the need for pre-functionalized starting materials, directly converting inert C-H bonds into new C-C or C-heteroatom bonds. acs.org For halogenated pyridines, the electronic properties of the ring are significantly altered, influencing the reactivity and selectivity of C-H activation processes.

Catalysts based on palladium (Pd), ruthenium (Ru), rhodium (Rh), and iridium (Ir) are commonly employed for pyridine C-H functionalization. acs.orgresearchgate.net The reaction mechanism often involves the coordination of the pyridine nitrogen to the metal center, which can direct the catalyst to activate a specific C-H bond, typically at the C2 (ortho) position. However, achieving functionalization at other positions, such as C4, requires overcoming this inherent electronic preference. The presence of halogen substituents, which are electron-withdrawing, further deactivates the pyridine ring towards electrophilic attack but can enhance its reactivity in other pathways and influence the regiochemical outcome of the C-H activation. nih.gov

Regioselective C-H Functionalization at the 4-Position of Pyridine

Direct and selective functionalization of the C4 position of the pyridine ring is a significant synthetic challenge due to the intrinsic reactivity favoring the C2 and C6 positions. nih.govresearchgate.net However, several strategies have been developed to achieve C4 selectivity, which would be crucial for synthesizing Ethyl 3-chloro-2-fluoropyridine-4-acetate via a C-H activation approach.

One successful method involves the use of a removable blocking group on the pyridine nitrogen. This strategy has been effectively used in Minisci-type decarboxylative alkylations, where a maleate-derived blocking group sterically hinders the C2 and C6 positions, thereby directing the incoming radical to the C4 position with high selectivity. nih.govchemrxiv.org Another approach relies on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups, such as the fluorine and chlorine atoms in the target molecule's core, can increase the acidity of the C4-H bond, facilitating its activation and subsequent functionalization. nih.gov Palladium-catalyzed C-H arylation protocols have demonstrated excellent regioselectivity at the C3 and C4 positions on pyridines bearing electron-withdrawing substituents. nih.gov

Cooperative catalysis, employing a combination of a transition metal (e.g., nickel) and a Lewis acid, has also been shown to achieve direct C4-selective alkylation of pyridine. researchgate.net These methods represent viable, albeit complex, pathways for introducing the ethyl acetate moiety or a suitable precursor at the C4 position of a pre-existing 3-chloro-2-fluoropyridine core.

Table 1: Catalytic Systems for Regioselective C4-Functionalization of Pyridines

| Catalytic System | Reaction Type | Key Feature for C4-Selectivity | Reference(s) |

|---|---|---|---|

| AgNO₃ / (NH₄)₂S₂O₈ | Minisci Decarboxylative Alkylation | Use of a maleate-derived N-blocking group | nih.gov, chemrxiv.org |

| Palladium / Carboxylic Acid Ligand | C-H Arylation | Electronic activation by EWGs on pyridine | nih.gov |

| Nickel / Lewis Acid / NHC Ligand | C-H Alkylation | Cooperative catalysis directing to C4 | researchgate.net |

| Copper-catalyzed | C-H Arylation | Use of heterogeneous CuO nanospindles | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Halogenated Pyridine Acetates

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. quimicaorganica.org Pyridines, particularly those substituted with electron-withdrawing groups like halogens, are excellent substrates for SNAr reactions. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

SNAr Pathways for Introducing the Acetate Moiety

In the context of synthesizing this compound, an SNAr strategy would involve a 3-chloro-2-fluoropyridine ring bearing a good leaving group (such as an additional halogen or a sulfonate) at the C4 position. The nucleophile would be the enolate of ethyl acetate, which would attack the C4 position to displace the leaving group.

The regioselectivity of the nucleophilic attack is dictated by the electronic structure of the pyridine ring. Attack at the C2 and C4 positions is strongly favored because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Therefore, if a suitable 3-chloro-2-fluoro-4-halopyridine precursor is available, SNAr offers a direct and regioselective route to introduce the desired acetate side chain.

Influence of Halogen Substituents on SNAr Reactivity

The existing 2-fluoro and 3-chloro substituents on the pyridine ring play a crucial dual role in SNAr reactions. Firstly, as strong electron-withdrawing groups, they activate the entire ring, making it more susceptible to nucleophilic attack. This activation is essential for the reaction to proceed under viable conditions.

Secondly, the nature of the halogen atom itself influences its ability to act as a leaving group. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The C-F bond is the most polarized, making the attached carbon highly electrophilic and thus favoring attack. Consequently, fluorine is often a better leaving group than chlorine, bromine, or iodine in many SNAr reactions, an observation known as the "element effect". nih.gov However, this order can be influenced by the nucleophile and solvent. sci-hub.se For instance, with an oxygen-based nucleophile, the reactivity order of 2-halopyridines was found to be F > Cl > Br > I, highlighting the superior activating effect of fluorine. sci-hub.se In the synthesis of the target compound, the 2-fluoro and 3-chloro groups primarily serve as activating groups, while a different group at the C4 position would act as the leaving group.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr of 2-Halopyridines

| Nucleophile | Reactivity Order | Rate-Determining Step Implication | Reference(s) |

|---|---|---|---|

| Sulfur Nucleophiles (e.g., PhSNa) | I > Br > Cl > F | Second step (expulsion of leaving group) | sci-hub.se |

| Oxygen Nucleophiles (e.g., PhCH₂OH) | F > Cl > Br > I | First step (nucleophilic attack) | sci-hub.se |

Comparative Analysis of Synthetic Routes for this compound and Analogues

Both C-H activation and SNAr represent plausible, yet distinct, strategic approaches to the synthesis of this compound. The choice between them depends on factors such as starting material availability, desired efficiency, and scalability.

Evaluation of Efficiency and Selectivity of Different Synthetic Pathways

A direct C-H activation approach is highly attractive from a step- and atom-economy perspective. It could potentially start from 3-chloro-2-fluoropyridine and directly install the C4-acetate group, avoiding the synthesis of a pre-functionalized intermediate. However, achieving high regioselectivity at the C4 position in the presence of C-H bonds at other positions can be challenging and may require complex directing group or catalyst systems. nih.govnih.gov The efficiency can be limited by catalyst loading, turnover number, and the need for specific ligands or additives.

Table 3: Comparative Evaluation of Synthetic Strategies

| Feature | Transition Metal-Catalyzed C-H Activation | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Starting Material | Simpler, less functionalized pyridine (e.g., 3-chloro-2-fluoropyridine). | More complex, requires a C4-leaving group (e.g., 3-chloro-2-fluoro-4-halopyridine). |

| Step Economy | Potentially higher (fewer steps). | Potentially lower (requires precursor synthesis). |

| Regioselectivity | A significant challenge; requires specialized catalytic systems or blocking groups. | Generally high and predictable, governed by electronics of the pyridine ring. |

| Key Challenge | Overcoming the intrinsic C2/C6 reactivity to achieve C4 functionalization. | Synthesis of the appropriately pre-functionalized starting material. |

| Potential Efficiency | Dependent on catalyst performance and reaction optimization. | Dependent on the efficiency of precursor synthesis and the SNAr reaction itself. |

Considerations for Scalable Synthesis in Academic Research

The successful transition of a chemical synthesis from a small-scale laboratory experiment to a larger, more practical scale is a critical aspect of academic research, particularly when aiming for the production of sufficient material for extensive biological screening or further synthetic elaboration. The scalable synthesis of this compound presents a series of challenges and considerations that must be carefully addressed. These include the choice of synthetic route, the availability and cost of starting materials, the safety and environmental impact of the reagents and reaction conditions, and the robustness and efficiency of the purification methods.

A plausible synthetic strategy for the multi-gram synthesis of this compound in an academic setting would likely involve a multi-step approach. This would begin with the synthesis of the core heterocyclic structure, 3-chloro-2-fluoropyridine, followed by the introduction of the ethyl acetate moiety at the 4-position. Each of these stages requires careful planning to ensure scalability.

Synthesis of the 3-Chloro-2-fluoropyridine Core

A common and scalable method for the synthesis of 3-chloro-2-fluoropyridine is through the halogen exchange reaction of a more readily available precursor, 2,3-dichloropyridine. This transformation is typically achieved using a fluoride source in a high-boiling polar aprotic solvent.

| Reaction Step | Reagents and Conditions | Key Considerations for Scalability |

| Halogen Exchange | 2,3-Dichloropyridine, Cesium Fluoride (CsF) or Potassium Fluoride (KF), Dimethyl Sulfoxide (DMSO) or Sulfolane, Elevated Temperatures (e.g., 150-200 °C) | Reagent Cost and Availability: Cesium fluoride is highly effective but expensive. For larger scale synthesis, exploring the use of the more economical potassium fluoride, potentially in the presence of a phase-transfer catalyst, would be a critical cost-saving measure. Reaction Time and Temperature: The reaction often requires prolonged heating at high temperatures. In a larger scale setup, ensuring uniform heat distribution is crucial to prevent side reactions and ensure complete conversion. The use of a mechanically stirred reaction vessel is preferable to magnetic stirring for better mixing. Work-up and Purification: The work-up typically involves quenching with water and extraction with an organic solvent. On a larger scale, the handling of large volumes of solvents and aqueous waste needs to be considered. Distillation is often the most efficient method for purifying the product on a multi-gram scale, and the boiling point difference between the starting material and the product should be sufficient for effective separation. |

Introduction of the Ethyl Acetate Moiety at the 4-Position

With the 3-chloro-2-fluoropyridine core in hand, the next critical step is the introduction of the ethyl acetate group at the 4-position. Direct C-H functionalization methods are attractive for their atom economy, but their scalability in the context of highly functionalized pyridines can be challenging.

One promising approach is the Minisci reaction, which involves the addition of a radical to an electron-deficient pyridine ring. In this case, a radical precursor for the ethyl acetate group would be required.

| Reaction Step | Reagents and Conditions | Key Considerations for Scalability |

| Minisci-type C-H Acylation | 3-Chloro-2-fluoropyridine, Ethyl glyoxalate (as a precursor to the desired radical), Radical initiator (e.g., Ammonium persulfate), Acid (e.g., Sulfuric acid), Silver nitrate (B79036) (catalyst) | Reagent Stoichiometry and Addition: The control of reagent stoichiometry is critical in Minisci reactions to avoid the formation of polysubstituted byproducts. Slow and controlled addition of the radical precursor and initiator to the reaction mixture is often necessary to maintain a low concentration of the radical species, which can be challenging to manage on a larger scale without specialized equipment like syringe pumps. Exothermic Nature: Radical reactions can be exothermic. Careful temperature monitoring and control are essential for safe scale-up. The use of a reaction vessel with efficient cooling capabilities is recommended. Purification: The crude reaction mixture often contains a complex mixture of starting material, the desired product, and various byproducts. Chromatographic purification, which is often used on a small scale, can become impractical and costly for larger quantities. Therefore, developing a purification strategy based on extraction, crystallization, or distillation is highly desirable for scalable synthesis. |

An alternative to direct C-H functionalization would be a more classical approach involving the synthesis of a 4-substituted precursor that can be converted to the desired acetate. For instance, the synthesis could proceed through a 4-cyano or 4-carbaldehyde intermediate.

| Alternative Route | Key Steps | Scalability Considerations |

| Via 4-Cyano Intermediate | 1. Cyanation of a 4-halo-3-chloro-2-fluoropyridine (if available) or a nucleophilic aromatic substitution on a suitable precursor. 2. Hydrolysis of the nitrile to the carboxylic acid. 3. Esterification to the ethyl ester. | Multi-step Nature: This route involves more synthetic steps, which can lower the overall yield and increase the resources required. However, each step may be more robust and easier to scale up individually compared to a direct C-H functionalization. Intermediate Isolation and Purification: The isolation and purification of each intermediate adds to the overall workload and potential for material loss. Optimizing each step to produce a clean product that can be used in the next step without extensive purification is a key aspect of making a multi-step synthesis scalable. |

| Via 4-Carbaldehyde Intermediate | 1. Formylation of 3-chloro-2-fluoropyridine at the 4-position. 2. A reaction such as the Reformatsky reaction with ethyl bromoacetate to introduce the ethyl acetate moiety. | Formylation Step: Direct formylation of pyridines can be challenging. Alternative methods like lithiation followed by quenching with a formylating agent might be necessary, which can be difficult to scale due to the use of pyrophoric reagents. Reformatsky Reaction: While a well-established reaction, the use of activated zinc can sometimes be sluggish on a large scale. Ensuring efficient activation of the zinc and maintaining anhydrous conditions are critical for success. |

Reaction Mechanisms and Mechanistic Studies Involving Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate

Ethyl 3-chloro-2-fluoropyridine-4-acetate is a substituted pyridine (B92270) derivative whose reactivity is governed by the interplay of its various functional groups. The pyridine ring, being inherently electron-deficient, is further deactivated towards electrophilic attack but activated for nucleophilic substitution by the presence of halogen substituents and an ester group. Mechanistic studies on this specific molecule are not extensively reported in publicly available literature; therefore, the following discussion is based on established principles of pyridine chemistry and studies of analogous compounds.

Computational and Theoretical Investigations of Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate

Solvent Effects on Reactivity and Spectroscopic Properties

The surrounding solvent environment can significantly influence the chemical reactivity and spectroscopic characteristics of a molecule. For Ethyl 3-chloro-2-fluoropyridine-4-acetate, computational chemistry provides powerful tools to investigate these effects, offering insights that complement experimental studies. These investigations are broadly categorized into continuum solvation models and considerations of specific solvent interactions.

Continuum Solvation Models for Simulating Environmental Influences

Continuum solvation models are a computationally efficient method to approximate the effects of a solvent on a solute molecule. wikipedia.orgohio-state.edu In this approach, the solvent is treated as a continuous, polarizable medium rather than as individual molecules. wikipedia.org This simplifies calculations, making them more tractable, especially for larger systems. ohio-state.edu The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. ohio-state.eduscispace.com

One of the most widely used approaches is the Polarizable Continuum Model (PCM). wikipedia.org PCM and its variants, such as the integral equation formalism (IEF-PCM) and the conductor-like screening model (COSMO), are available in many quantum chemistry software packages. wikipedia.org These models can be used to predict how the properties of this compound would change in different solvents. For instance, a study on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) using Density Functional Theory (DFT) with a continuum model showed that while molecular geometries were only slightly affected by solvent polarity, vibrational frequencies and other chemical properties were significantly influenced. researchgate.net

The choice of solvent is represented by its dielectric constant in these models. By performing calculations with different dielectric constants, a theoretical understanding of how this compound might behave in various solvent environments, from nonpolar to polar, can be achieved. These calculations can predict changes in molecular geometry, electronic structure (such as the HOMO-LUMO gap, which relates to reactivity), and spectroscopic properties like UV-Vis and NMR spectra. researchgate.netrsc.org

Below is a representative table illustrating the type of data that can be generated from continuum solvation model calculations on a molecule like this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.5 | 5.0 |

| Toluene | 2.38 | 3.1 | 4.8 |

| Dichloromethane | 8.93 | 3.8 | 4.6 |

| Ethanol (B145695) | 24.55 | 4.2 | 4.5 |

| Water | 78.39 | 4.5 | 4.4 |

Note: The data in this table is illustrative and intended to show the trends typically observed in computational studies of solvent effects.

Specific Solvation Effects on Reaction Pathways

While continuum models are useful for capturing bulk solvent effects, they may not fully account for specific, short-range interactions between the solute and individual solvent molecules, such as hydrogen bonding. wikipedia.org These specific interactions can be crucial in determining reaction pathways and transition state energies.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetate (B1210297) group are potential hydrogen bond acceptors. In protic solvents like water or ethanol, hydrogen bonding to these sites could significantly alter the electron distribution and, consequently, the reactivity of the molecule. For example, a theoretical investigation on a dihydropyridine (B1217469) derivative showed that its reactivity was solvent-dependent, with different energy gaps observed in the gas phase, ethanol, and water. researchgate.net

To study these specific effects, a hybrid approach is often employed where one or more solvent molecules are explicitly included in the quantum mechanical calculation along with the solute molecule, while the rest of the solvent is still treated as a continuum. This "explicit-continuum" model can provide a more accurate picture of the local solute-solvent interactions and their impact on reaction mechanisms. For instance, in a nucleophilic substitution reaction, explicit solvent molecules could stabilize the transition state through hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate.

Quantum Chemical Characterization of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is governed by a delicate balance of various intermolecular interactions. rsc.org Quantum chemical calculations are invaluable for understanding and characterizing these interactions, which ultimately determine the macroscopic properties of the crystalline material. nih.gov

For this compound, a variety of intermolecular forces are expected to play a role in its crystal packing. These include:

π-π Stacking: The aromatic pyridine ring can interact with adjacent rings through π-π stacking interactions. The substitution pattern on the ring, including the chloro and fluoro groups, will influence the electronic nature of the ring and thus the geometry and strength of these interactions. nih.gov

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can form between the ethyl and pyridine moieties of one molecule and the oxygen or nitrogen atoms of a neighboring molecule. eurjchem.comresearchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative atoms (N, O, F, Cl), leading to dipole-dipole interactions that will influence the orientation of molecules in the crystal.

Computational methods like DFT can be used to model the crystal structure and quantify the energies of these different intermolecular interactions. eurjchem.com Techniques such as Hirshfeld surface analysis can be employed to visualize and analyze the intermolecular contacts in the crystal. rsc.org A study on substituted terpyridines demonstrated how different substituents on the phenyl ring influence the crystal packing, leading to variations from herringbone assemblies to layer-like packing driven by a combination of π-stacking and N···H–C hydrogen bonding. mdpi.com

The table below provides a hypothetical summary of the calculated intermolecular interaction energies for a dimer of this compound, illustrating the type of information obtained from quantum chemical calculations.

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced pyridine rings | -3.5 |

| C-H···O Hydrogen Bond | Ethyl C-H to Carbonyl O | -1.8 |

| C-H···N Hydrogen Bond | Methylene (B1212753) C-H to Pyridine N | -1.5 |

| Halogen Bond | C-Cl to Pyridine N | -2.2 |

Note: This data is for illustrative purposes and represents the kind of results generated by quantum chemical calculations on intermolecular interactions.

By understanding these fundamental interactions, it is possible to predict and potentially control the crystal packing of this compound, which is crucial for applications in materials science and pharmaceuticals.

Advanced Analytical Techniques in the Research of Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 3-chloro-2-fluoropyridine-4-acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign its complex structure.

In the analysis of this compound, 1D NMR spectroscopy of ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei provides a foundational understanding of the molecular structure.

¹H NMR: The proton NMR spectrum allows for the identification and quantification of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methylene (B1212753) group (-CH₂-) of the acetate (B1210297) moiety, as well as for the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. This technique is crucial for confirming the carbon skeleton, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge, and the four distinct carbons of the substituted pyridine ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and valuable technique. nih.gov The fluorine nucleus has a wide range of chemical shifts that are highly sensitive to its local electronic environment, making it an excellent probe for structural confirmation. nih.govfluorine1.ru The chemical shift of the fluorine atom attached to the pyridine ring provides direct evidence of its position. spectrabase.com Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) provides critical information about the connectivity of the fluorine atom within the molecule. rsc.org This technique is particularly powerful for analyzing complex reaction mixtures, as the ¹⁹F signal can be easily identified even in the presence of multiple other compounds, aiding in reaction monitoring and byproduct identification. rsc.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H | 0.5 - 9.0 | Presence and environment of protons (ethyl group, methylene bridge, pyridine ring). |

| ¹³C | 10 - 180 | Carbon skeleton confirmation (ester, alkyl, and aromatic carbons). |

| ¹⁹F | Varies widely | Direct confirmation of fluorine's presence and electronic environment; sensitive to substitution. fluorine1.ru |

While 1D NMR provides information about the types of nuclei present, 2D NMR experiments are necessary to piece together the complete molecular puzzle by establishing through-bond and through-space correlations. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and crucially, between the two adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals corresponding to each protonated carbon, such as those in the ethyl and methylene groups, and the two proton-bearing carbons of the pyridine ring.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

In the synthesis of this compound, monitoring the reaction's progress is critical for optimization and yield determination. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for this purpose. nih.govresearchgate.net

Both techniques first separate the components of a reaction mixture using chromatography and then detect each component with a mass spectrometer. springernature.com This allows for the simultaneous tracking of the disappearance of starting materials, the appearance of the desired product, and the formation of any intermediates or byproducts. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analytes. Given the structure of this compound, it is likely amenable to both techniques, providing flexibility in analytical method development.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. rsc.orgfiveable.me For this compound (C₉H₉ClFNO₂), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions (isobars). fiveable.me The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional, powerful confirmation of the compound's identity. researchgate.net

| Technique | Information Obtained | Application in Research |

| LC-MS/GC-MS | Molecular weight of separated components. | Monitoring reaction progress; identifying intermediates and byproducts. nih.govresearchgate.net |

| HRMS | Exact mass and elemental formula. | Unambiguous confirmation of product identity; differentiation from isomers. measurlabs.comrsc.org |

Chromatographic Methods for Purity Assessment and Separation in Synthetic Research

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of this compound. labrulez.com

In these methods, the compound is passed through a column that separates it from impurities based on differential interactions with a stationary phase. A detector at the end of the column quantifies the amount of each substance as it elutes. The purity of the sample is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram. These methods are highly sensitive and can detect even trace levels of impurities, ensuring the final product meets the required quality standards for its intended use. For preparative purposes, column chromatography is employed to isolate the pure compound from the crude reaction mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound. These techniques are primarily used to determine the purity of a sample and to quantify the compound in a mixture. The separation principle is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).

In a typical analysis of this compound, a reversed-phase HPLC method would be employed. This involves a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. The separation of the target compound from its starting materials, by-products, and degradation products is achieved by carefully optimizing the mobile phase composition, flow rate, and column temperature.

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For the analysis of this compound, a UPLC method would offer a distinct advantage in a high-throughput screening environment or for the analysis of complex reaction mixtures where high peak capacity is required.

Table 1: Illustrative HPLC and UPLC Parameters for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (65:35) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 275 nm | UV at 275 nm |

| Injection Volume | 10 µL | 2 µL |

| Run Time | 15 min | 3 min |

| Retention Time | ~ 5.8 min | ~ 1.2 min |

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound from a crude reaction mixture, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but on a much larger scale, with the goal of purifying milligrams to grams of the compound.

A common approach for the isolation of this fluorinated pyridine ester is flash column chromatography, a type of preparative chromatography that uses a stationary phase like silica (B1680970) gel and a solvent system (eluent) of moderate polarity. The crude mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components of the mixture at different rates. Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing the pure product.

For higher purity requirements or for the separation of closely related impurities, preparative HPLC is utilized. This technique employs larger columns and higher flow rates than analytical HPLC to accommodate larger sample loads. The selection of the stationary and mobile phases is critical for achieving the desired separation.

Table 2: Representative Preparative Chromatography System for the Isolation of this compound

| Parameter | Details |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 25%) |

| Sample Loading | Dry loading with silica gel |

| Detection | UV detector or TLC analysis of fractions |

| Typical Yield | Dependent on the scale and purity of the crude mixture |

Spectroscopic Methods Beyond NMR and MS for Advanced Characterization

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for structural elucidation, other spectroscopic techniques provide complementary and valuable information about the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the ester group would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible. The aromatic pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic ring and the ethyl group would be observed. The presence of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds would also give rise to specific absorption bands, although these can sometimes be more difficult to assign definitively in complex molecules.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C=C, C=N (Pyridine) | Ring Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

This compound, containing a substituted pyridine ring, is expected to exhibit absorption in the UV region. The pyridine ring contains π electrons that can undergo π → π* transitions. The presence of substituents like chlorine, fluorine, and the ethyl acetate group will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. By observing the appearance of the absorbance corresponding to the product or the disappearance of the absorbance of a reactant, the progress of a chemical reaction can be followed in real-time.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition Type | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~ 275 | ~ 8,500 |

| n → π | ~ 310 | ~ 1,200 |

Synthetic Utility and Derivatization of Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate

Ethyl 3-chloro-2-fluoropyridine-4-acetate as a Versatile Building Block in Heterocyclic Synthesis

Substituted pyridine (B92270) rings are fundamental components in a vast number of chemical compounds, including pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of chloro, fluoro, and ethyl acetate (B1210297) groups on the pyridine core of this compound provides distinct opportunities for selective chemical reactions, positioning it as a strategic starting material for synthesizing more elaborate molecules.

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The subject compound serves as a potential precursor for a variety of biologically active molecules. The strategic placement of the fluorine atom at the C2 position makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups necessary for biological activity. nih.govacs.org While numerous methods exist for the synthesis of diversely substituted 3-fluoropyridines, the use of pre-functionalized building blocks like this compound offers a direct route to highly decorated pyridine cores. researchgate.net Research into substituted oxopyridine derivatives has demonstrated their potential as selective inhibitors for therapeutic targets like Factor XIa, highlighting the importance of developing new synthetic routes to novel pyridine-based structures. nih.gov

The functional groups on this compound can be utilized to construct fused heterocyclic systems, where the pyridine ring is annulated with another ring. Such fused systems, including pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, are scaffolds of considerable interest due to their association with a wide range of pharmacological properties. nih.gov Synthetic strategies often rely on starting materials with vicinal functional groups that can undergo cyclization reactions. For instance, a chloro group adjacent to a cyano group on a pyridine ring can serve as a precursor for fused heterocycles. nih.gov By transforming the ethyl acetate moiety of the title compound into a suitable functional group (e.g., a hydrazide or an amine), subsequent intramolecular or intermolecular reactions can be designed to build fused pyrano[4,3-b]pyridines or other complex polycyclic systems. researchgate.net

Derivatization at the Pyridine Ring

The pyridine ring of this compound possesses several sites for further functionalization: the two halogenated carbon atoms (C2 and C3) and the two unsubstituted C-H bonds (C5 and C6).

Recent advances in synthetic chemistry have enabled the direct C-H functionalization of positions on pyridine rings that are distal to the nitrogen atom (i.e., C3, C4, and C5). nih.gov These methods often employ transition-metal catalysis to achieve high regioselectivity. For a molecule like this compound, iridium-catalyzed borylation could be used to selectively functionalize the C5 position. nih.gov This borylated intermediate can then undergo subsequent reactions, such as Suzuki coupling or halogenation, to introduce a wide array of substituents. Similarly, iridium-catalyzed silylation offers another route to functionalize the meta-position of the pyridine ring. nih.gov These modern synthetic tools provide pathways to access derivatives that would be difficult to synthesize through traditional methods.

The chlorine and fluorine atoms on the pyridine ring are key sites for modification via nucleophilic aromatic substitution (SNAr) reactions. In halopyridines, a halogen at the 2- or 4-position is readily replaced by nucleophiles. nih.gov The rate of these reactions is significantly influenced by the nature of the halogen. The high electronegativity of fluorine makes the C2 position particularly activated towards nucleophilic attack, and 2-fluoropyridines react much faster than their 2-chloro counterparts. nih.govacs.org For this compound, this rate difference allows for selective substitution at the C2 position, replacing the fluorine atom while leaving the C3-chlorine intact. This selective reactivity enables the introduction of various nitrogen, oxygen, and sulfur nucleophiles.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Butanol (BuOH) / NaH | 2-Alkoxy-pyridine | THF, room temperature | nih.gov |

| Morpholine | 2-Amino-pyridine | K₂CO₃, DMSO, 100 °C | nih.gov |

| Indole / NaH | 2-(Indol-1-yl)-pyridine | THF, room temperature | nih.gov |

| Sodium Ethoxide (NaOEt) | 2-Ethoxy-pyridine | Ethanol (B145695) (EtOH) | acs.org |

Transformations of the Ester Functionality for Varied Applications

The ethyl acetate group at the C4 position provides another handle for synthetic transformations, which can be modified independently of the pyridine ring under appropriate conditions. The ability to selectively react at the ester in the presence of a reactive fluoro-pyridine moiety is crucial for expanding the molecule's synthetic utility. For example, it has been shown that by carefully selecting the solvent, a methyl ester on a fluoropyridine ring can be converted to an N-methyl amide using aqueous methylamine in methanol (B129727) (MeOH) without causing substitution of the fluoride (B91410). In contrast, using tetrahydrofuran (THF) as the solvent led to a mixture of products from both ester amidation and fluoride substitution. nih.govacs.org This demonstrates that the ester can be selectively targeted.

Common transformations of the ester group include:

Hydrolysis: Treatment with aqueous acid or base converts the ester to the corresponding carboxylic acid. This introduces a new functional group that can be used in amide couplings or other transformations.

Amidation: Direct reaction with amines, as demonstrated, can form amides, which are prevalent in biologically active molecules.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (3-chloro-2-fluoro-pyridin-4-yl)methanol.

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) can convert the ester into a tertiary alcohol.

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Amidation | Methylamine (aq.), MeOH | N-methyl amide | nih.govacs.org |

| Hydrolysis | NaOH(aq) then H₃O⁺ | Carboxylic Acid | General Chemistry |

| Reduction | LiAlH₄ | Primary Alcohol | General Chemistry |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | General Chemistry |

Conversion to Carboxylic Acids, Amides, Alcohols, and Ketones

The ethyl acetate side chain at the C4 position of the pyridine ring is readily converted into several key functional groups, including carboxylic acids, amides, alcohols, and ketones, through standard organic transformations.

Carboxylic Acids: The most direct derivatization is the hydrolysis of the ester to its corresponding carboxylic acid, 3-chloro-2-fluoropyridine-4-acetic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate salt prexams.com. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid like sulfuric or hydrochloric acid libretexts.org.

Amides: The ester can be converted into a wide array of primary, secondary, or tertiary amides via amidation. This is typically accomplished by heating the ester with a desired amine. The reaction can proceed thermally, but is often facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), which enhances the electrophilicity of the ester carbonyl group nih.govresearchgate.net. The choice of amine dictates the structure of the final amide product.

Alcohols: Reduction of the ester function provides access to the corresponding primary alcohol, 2-(3-chloro-2-fluoropyridin-4-yl)ethanol. Due to the stability of the ester group, this transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily reducing esters to primary alcohols in anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) commonorganicchemistry.comlibretexts.orgadichemistry.com. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters libretexts.org.

Ketones: The synthesis of ketones from the title ester can be achieved through the controlled addition of organometallic reagents, most commonly Grignard reagents (RMgX). The reaction involves the nucleophilic addition of the organometallic's carbanion to the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a ketone. To prevent a second addition of the Grignard reagent to the newly formed, more reactive ketone (which would yield a tertiary alcohol), the reaction is typically performed at low temperatures and with careful stoichiometric control of the reagents vedantu.com.

Table 1: Functional Group Transformations of the Ester Side Chain

| Starting Material | Reagents and Conditions | Product | Functional Group |

| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 3-chloro-2-fluoropyridine-4-acetic acid | Carboxylic Acid |

| This compound | R¹R²NH, FeCl₃ (cat.), Δ | N,N-disubstituted-2-(3-chloro-2-fluoropyridin-4-yl)acetamide | Amide |

| This compound | 1. LiAlH₄, THF2. H₂O | 2-(3-chloro-2-fluoropyridin-4-yl)ethanol | Primary Alcohol |

| This compound | 1. R-MgX, Et₂O, low temp.2. H₃O⁺ | 1-(3-chloro-2-fluoropyridin-4-yl)alkan-2-one | Ketone |

Chemo- and Regioselective Modifications of the Ester Group

The term "chemoselectivity" refers to the preferential reaction of one functional group in the presence of others. In this compound, the primary functional groups are the ethyl ester and the halo-substituted pyridine ring.

The transformations described in section 6.3.1—hydrolysis, amidation, and reduction—are inherently chemoselective. Under the typical conditions for these reactions, the ester group is significantly more reactive towards nucleophilic acyl substitution or reduction than the C-Cl or C-F bonds are towards nucleophilic aromatic substitution (SNAr). This allows for the selective modification of the side chain while preserving the halogenated pyridine core.

However, the halogen substituents on the pyridine ring are not inert. The pyridine ring is electron-deficient, which makes it susceptible to SNAr, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is opposite to the trend for alkyl halides. This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine nih.govresearchgate.net. Therefore, under more forcing conditions (e.g., strong nucleophiles, high temperatures), competition between reaction at the ester and substitution at the C2-fluorine position could occur. Careful selection of mild reaction conditions is crucial to ensure that modifications occur exclusively at the ester group.

Synthesis of Pyridine N-Oxides and their Synthetic Transformations

Synthesis of Pyridine N-Oxides: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, increasing its electron density and influencing its reactivity. The N-oxidation of this compound to yield Ethyl (3-chloro-2-fluoro-1-oxido-pyridin-1-ium-4-yl)acetate can be readily accomplished using peroxy acids. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) arkat-usa.orgorganic-chemistry.orgresearchgate.net. Other oxidizing agents, such as hydrogen peroxide in acetic acid, are also frequently used for the N-oxidation of pyridines google.com.

Table 2: N-Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | m-CPBA, CH₂Cl₂ | Ethyl (3-chloro-2-fluoro-1-oxido-pyridin-1-ium-4-yl)acetate |

Synthetic Transformations of Pyridine N-Oxides: The formation of the N-oxide group significantly activates the pyridine ring for further functionalization. The N-oxide group can act as an internal activating group for nucleophilic substitution, particularly at the C2 and C4 positions nih.gov. While the C4 position is blocked by the acetate side chain, the C2-fluorine and C3-chlorine atoms become more susceptible to displacement. Nucleophilic attack on the N-oxide derivative can lead to the substitution of one of the halogen atoms. Given the higher reactivity of fluoro-substituents in SNAr reactions on electron-deficient rings, displacement of the C2-fluoride is generally more facile than displacement of the C3-chloride nih.govresearchgate.net. This provides a pathway to introduce a variety of nucleophiles (e.g., alkoxides, amines) at the C2 position. Following the substitution reaction, the N-oxide can be removed via deoxygenation if desired, often using reagents like PCl₃ or PPh₃.

Future Research Directions and Perspectives in Ethyl 3 Chloro 2 Fluoropyridine 4 Acetate Chemistry

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes necessitates a shift towards greener synthetic strategies for producing ethyl 3-chloro-2-fluoropyridine-4-acetate and its derivatives. Future research will likely focus on several key areas to minimize environmental impact and enhance process efficiency.

One promising avenue is the adoption of alternative solvent systems. Traditional syntheses of pyridine (B92270) derivatives often rely on volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental footprint of these processes. For instance, multicomponent reactions for pyridine synthesis have been successfully carried out under solvent-free conditions or in environmentally benign solvents like ethanol (B145695). researchgate.netbionity.com

Microwave-assisted and ultrasound-assisted organic synthesis are other areas ripe for exploration. These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov The application of these technologies to the synthesis of functionalized pyridines has already shown considerable promise and could be adapted for the production of this compound. researchgate.netnih.gov

Furthermore, the principles of atom economy can be better implemented through the design of one-pot multicomponent reactions. researchgate.net These reactions, where multiple starting materials react in a single synthetic operation, reduce the number of purification steps and minimize waste generation. Development of novel multicomponent strategies for the direct synthesis of highly substituted pyridines will be a key focus.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The use of enzymes or whole-cell systems can enable highly selective transformations under mild reaction conditions, often in aqueous media. ekb.egacs.org Future research could explore the enzymatic synthesis of precursors to this compound or even the direct enzymatic functionalization of the pyridine ring. For example, the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole cells has been demonstrated as a more sustainable alternative to chemical methods. ekb.egacs.org

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Green Solvents | Reduced toxicity and environmental pollution. nih.gov |

| Microwave/Ultrasound | Faster reaction times, higher yields, and lower energy consumption. researchgate.netnih.gov |

| Multicomponent Reactions | Increased atom economy and reduced waste. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. nih.govekb.eg |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount for achieving greater control over the reactivity and selectivity in the synthesis and functionalization of this compound. Research in this area is moving towards more sophisticated and efficient catalysts.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions using visible light. eurekalert.orgchemeurope.com Photocatalytic methods could be developed for the C-H functionalization of the pyridine ring or for the construction of the pyridine core itself, offering new pathways to derivatives of this compound. acs.org For instance, visible-light-promoted transition-metal-free acetalation-pyridylation of alkenes has been reported, showcasing the potential for introducing pyridine moieties sustainably. bionity.comeurekalert.orgchemeurope.com

Bimetallic catalysis , where two different metals work in synergy, can unlock unique reactivity not achievable with single-metal catalysts. mdpi.comrsc.org These systems can facilitate challenging bond formations and enhance selectivity. The application of bimetallic catalysts, such as palladium- and copper-based systems, to the cross-coupling reactions of fluorinated pyridines could lead to more efficient and selective syntheses of complex derivatives. researchgate.netacs.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials with well-defined active sites that can act as heterogeneous catalysts. rsc.orgrsc.orgwikipedia.org Their high surface area and tunable porosity make them attractive candidates for catalyzing reactions involving substituted pyridines. MOFs could be designed to selectively catalyze specific transformations on this compound, offering advantages in terms of catalyst recyclability and product purification.

C-H functionalization represents a highly atom-economical approach to modifying organic molecules. nih.govnih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring in this compound would provide direct access to a wide range of novel derivatives without the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare 3-fluoropyridines. nih.gov

| Catalytic System | Potential Application in this compound Chemistry |

| Photocatalysis | Mild and selective C-H functionalization and pyridine ring synthesis. eurekalert.orgacs.org |

| Bimetallic Catalysis | Enhanced reactivity and selectivity in cross-coupling reactions. mdpi.comrsc.org |

| Metal-Organic Frameworks | Heterogeneous catalysis with high selectivity and recyclability. rsc.orgrsc.org |

| C-H Functionalization Catalysis | Direct and atom-economical synthesis of novel derivatives. nih.govnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with continuous flow chemistry and automated platforms offers significant advantages in terms of process control, scalability, and safety.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgresearchgate.net This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. The synthesis of pyridines and dihydropyridines has been successfully demonstrated in microwave flow reactors, showcasing the potential for rapid and efficient production. beilstein-journals.orgresearchgate.net Investigating the flow hydrodynamics in pyridine synthesis reactors can further optimize these processes. acs.orgacs.org

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction conditions and components, these platforms can rapidly identify optimal synthetic routes for derivatives of this compound. This approach is particularly valuable for exploring large and complex reaction spaces.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Precise process control, enhanced safety, and improved scalability. beilstein-journals.orgresearchgate.net |

| Automated Synthesis | Rapid reaction optimization and discovery of new synthetic routes. |

Advanced Mechanistic Studies using In Situ Spectroscopy and Advanced Computational Methods

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of more efficient and selective processes.

In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the identification of transient intermediates. acs.orgresearchgate.netaps.org Applying these techniques to study the formation of the pyridine ring or its subsequent functionalization can help to elucidate complex reaction pathways. For example, in situ surface-enhanced infrared absorption spectroscopy has been used to investigate pyridine-mediated CO2 reduction, revealing key intermediates. acs.org

Advanced computational methods , such as density functional theory (DFT), are powerful tools for modeling reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. acs.org Computational studies can be employed to investigate the transition states and reaction energetics of various synthetic routes to this compound, guiding the experimental design of more efficient catalytic systems. DFT calculations have been instrumental in understanding the C-F and C-H bond activation of fluoropyridines at transition metal centers. acs.org

| Method | Contribution to Understanding this compound Chemistry |

| In Situ Spectroscopy | Real-time monitoring of reactions and identification of intermediates. acs.orgresearchgate.net |

| Computational Chemistry | Prediction of reaction pathways, transition states, and catalyst performance. acs.org |

Design of Next-Generation Fluorinated Pyridine-Based Scaffolds for Chemical Biology Research

The unique properties of the fluorinated pyridine core in this compound make it an attractive scaffold for the design of novel molecules for chemical biology research.

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated pyridine derivatives highly valuable in drug discovery . ekb.egenpress-publisher.comnih.gov Future research will focus on synthesizing libraries of derivatives based on the this compound scaffold and screening them for various biological activities.

Fluorinated pyridine moieties can also be incorporated into fluorescent probes for bioimaging . mdpi.comnih.govnih.gov The electron-withdrawing nature of the fluorine and chlorine atoms can be exploited to tune the photophysical properties of these probes. Designing and synthesizing novel pyridinium-based fluorescent probes derived from this scaffold could lead to new tools for visualizing biological processes in living cells.

Furthermore, the reactivity of the chloro and fluoro substituents on the pyridine ring can be utilized for bioorthogonal chemistry . wikipedia.orgnih.gov These reactions occur selectively within a biological system without interfering with native biochemical processes. Developing bioorthogonal reactions involving fluorinated pyridines could enable the specific labeling and tracking of biomolecules in their native environment. The use of fluorine-18 (B77423) in bioorthogonal click-radiolabeling reactions is an emerging area with significant potential. nih.gov

| Application Area | Role of the this compound Scaffold |

| Drug Discovery | A versatile building block for synthesizing novel therapeutic agents with improved properties. enpress-publisher.comnih.gov |

| Bioimaging | A core structure for the design of novel fluorescent probes. mdpi.comnih.gov |

| Bioorthogonal Chemistry | A reactive handle for the specific labeling of biomolecules. wikipedia.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-fluoropyridine-4-acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. Key parameters to optimize include:

Q. Table 1: Example Optimization of Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 60°C – 120°C | 80°C | 78 |

| Catalyst Loading | 1.0 – 2.5 equiv. | 1.5 equiv. | 82 |

| Reaction Time | 6 – 24 hours | 10 hours | 75 |

Validation : Monitor intermediates via TLC and confirm purity using column chromatography (silica gel) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ester formation. Fluorine coupling patterns (e.g., ²J₆-F) resolve regiochemistry .

- X-ray Diffraction (XRD) : Resolve crystal packing and halogen bonding using SHELX programs (e.g., SHELXL for refinement) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H]⁺) and detect impurities (e.g., unreacted intermediates) .

Critical Note : Cross-validate data via multiple techniques. For example, discrepancies in NMR splitting may require XRD confirmation .

Advanced Research Questions

Q. How can mechanistic pathways for halogen exchange in this compound be investigated?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁸F or ³⁶Cl to track substitution kinetics via radio-HPLC .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of SNAr vs. radical pathways .

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .

Data Contradiction Example : If experimental rates conflict with computed barriers, re-evaluate solvent effects or transition-state approximations .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

- Step 1 : Replicate experiments to rule out instrumental error.

- Step 2 : Cross-reference with databases (e.g., Cambridge Structural Database) for analogous compounds .

- Step 3 : Employ alternative techniques (e.g., NOESY for spatial proximity if XRD is unavailable) .

Case Study : If ¹⁹F NMR shows unexpected splitting, revise the proposed crystal packing model using SHELXE for phase refinement .

Q. What strategies are recommended for analyzing supramolecular interactions in derivatives of this compound?

Methodological Answer:

- Database Mining : Compare halogen-bonding motifs in pyridine derivatives (e.g., CSD entries for trifluoroacetate salts) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···F vs. π-stacking) using CrystalExplorer .

- Thermal Analysis (DSC/TGA) : Correlate melting points with packing efficiency (e.g., higher symmetry → sharper DSC peaks) .

Q. How can statistical methods improve reproducibility in synthetic yield optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., 2³ factorial for temperature, catalyst, solvent) .

- ANOVA Analysis : Identify significant factors (p < 0.05) and interactions (e.g., temperature × solvent) .

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions .

Q. Table 2: Example DoE for Yield Optimization

| Run | Temp (°C) | Catalyst (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 70 | 1.0 | DMF | 65 |

| 2 | 90 | 2.0 | DMA | 83 |

| 3 | 80 | 1.5 | THF | 72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.